molecular formula C40H50N10O4S B10819689 N-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethyl]-6-[[[3-[bis(pyridin-2-ylmethyl)amino]-2-hydroxypropyl]-(pyridin-2-ylmethyl)amino]methyl]pyridine-3-carboxamide

N-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethyl]-6-[[[3-[bis(pyridin-2-ylmethyl)amino]-2-hydroxypropyl]-(pyridin-2-ylmethyl)amino]methyl]pyridine-3-carboxamide

Cat. No. B10819689
M. Wt: 767.0 g/mol
InChI Key: UDSBDKQVXFAEAK-PEJPBKHASA-N
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Description

BTL-104 is a monobiotinylated Phos-tag derivative used primarily for the detection of phosphopeptides and phosphoproteins. Phos-tag is a functional molecule that binds specifically to phosphate ions, making it a valuable tool in the study of protein phosphorylation .

Preparation Methods

Synthetic Routes and Reaction Conditions

BTL-104 is synthesized by conjugating a biotin molecule to a Phos-tag derivative. The Phos-tag molecule itself is a dinuclear metal complex, typically involving zinc ions, which binds to phosphate groups. The synthesis involves the following steps:

Industrial Production Methods

Industrial production of BTL-104 involves large-scale synthesis of the Phos-tag molecule followed by biotinylation. The process is carried out in specialized facilities equipped to handle the complex chemical reactions and ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

BTL-104 primarily undergoes binding reactions with phosphate groups. It does not typically participate in oxidation, reduction, or substitution reactions. The key reaction is the formation of a stable complex between the Phos-tag molecule and phosphate ions .

Common Reagents and Conditions

Major Products

The major product of the reaction involving BTL-104 is the stable complex formed between the Phos-tag molecule and the phosphate group of the target molecule .

Scientific Research Applications

BTL-104 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, and medicine:

    Chemistry: Used in the study of protein phosphorylation and dephosphorylation processes.

    Biology: Employed in phosphoproteomics to detect and analyze phosphorylated proteins.

    Medicine: Utilized in the development of diagnostic tools for diseases related to abnormal protein phosphorylation.

    Industry: Applied in the production of research reagents and diagnostic kits

Mechanism of Action

BTL-104 exerts its effects by binding specifically to phosphate groups on proteins and peptides. The biotinylated Phos-tag molecule forms a stable complex with the phosphate group, allowing for the detection and analysis of phosphorylated proteins. The molecular target is the phosphate group, and the pathway involves the formation of a dinuclear zinc complex with the Phos-tag molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

BTL-104 is unique due to its specific binding to phosphate groups and its monobiotinylated structure, which allows for easy detection using streptavidin-conjugated detection systems. Its stability and specificity make it a valuable tool in phosphoproteomics .

properties

Molecular Formula

C40H50N10O4S

Molecular Weight

767.0 g/mol

IUPAC Name

N-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethyl]-6-[[[3-[bis(pyridin-2-ylmethyl)amino]-2-hydroxypropyl]-(pyridin-2-ylmethyl)amino]methyl]pyridine-3-carboxamide

InChI

InChI=1S/C40H50N10O4S/c51-34(26-49(22-30-9-3-6-16-41-30)23-31-10-4-7-17-42-31)27-50(24-32-11-5-8-18-43-32)25-33-15-14-29(21-46-33)39(53)45-20-19-44-37(52)13-2-1-12-36-38-35(28-55-36)47-40(54)48-38/h3-11,14-18,21,34-36,38,51H,1-2,12-13,19-20,22-28H2,(H,44,52)(H,45,53)(H2,47,48,54)/t34?,35-,36-,38-/m0/s1

InChI Key

UDSBDKQVXFAEAK-PEJPBKHASA-N

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCNC(=O)C3=CN=C(C=C3)CN(CC4=CC=CC=N4)CC(CN(CC5=CC=CC=N5)CC6=CC=CC=N6)O)NC(=O)N2

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCCNC(=O)C3=CN=C(C=C3)CN(CC4=CC=CC=N4)CC(CN(CC5=CC=CC=N5)CC6=CC=CC=N6)O)NC(=O)N2

Origin of Product

United States

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